An In-depth Technical Guide to the Mechanism of Action of YOK-1304 (MPC-1304/Aranidipine)
An In-depth Technical Guide to the Mechanism of Action of YOK-1304 (MPC-1304/Aranidipine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
YOK-1304, also known as MPC-1304 and aranidipine (B1665160), is a potent dihydropyridine (B1217469) derivative that functions as a long-acting calcium channel antagonist. Its primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle contraction. This blockade leads to vasodilation and a subsequent reduction in blood pressure, making it an effective antihypertensive agent. The pharmacological activity of YOK-1304 is stereoselective, with the (S)-enantiomer exhibiting significantly greater potency. Furthermore, its long-lasting therapeutic effects are attributed to the activity of its metabolites. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and key experimental methodologies used to elucidate the action of YOK-1304.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The principal mechanism of action of YOK-1304 is the blockade of L-type voltage-gated calcium channels (Cav1.2) in vascular smooth muscle cells.[1] Influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By binding to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel, YOK-1304 inhibits this calcium influx, leading to a decrease in intracellular calcium concentration.[1] This reduction in free cytosolic calcium prevents the activation of calmodulin and myosin light-chain kinase, ultimately resulting in the relaxation of vascular smooth muscle, vasodilation, and a decrease in peripheral vascular resistance and blood pressure.[1]
Stereoselectivity
The calcium entry blocking activity of YOK-1304 is highly stereoselective. The (S)-enantiomer of YOK-1304 is approximately 150 times more potent in blocking Ca2+-induced contractions in isolated rabbit arteries than its (R)-enantiomer.[2] Correspondingly, the antihypertensive effect of the (S)-enantiomer is twice as great as that of the racemic mixture in conscious spontaneously hypertensive rats, while the (R)-enantiomer is largely inactive.[2] This indicates that the pharmacological activity of YOK-1304 resides predominantly in its (S)-configuration.[2]
Contribution of Active Metabolites
YOK-1304 is metabolized into active compounds that contribute significantly to its prolonged antihypertensive effect.[3][4] These metabolites also exhibit calcium channel blocking activity and possess slower kinetic binding properties compared to many other dihydropyridines.[3] This slow kinetic interaction with the dihydropyridine receptor is thought to be a key factor in the long-lasting in vivo vasodilating effect of YOK-1304.[3]
Vascular Selectivity
YOK-1304 demonstrates a high degree of vascular selectivity, acting preferentially on the calcium channels in blood vessels rather than in the heart.[1][5] This selectivity minimizes cardiac side effects such as bradycardia or negative inotropy that can be associated with less selective calcium channel blockers.[1] The drug has a high affinity for the inactivated state of the calcium channel, which is more prevalent in the depolarized state of vascular smooth muscle cells in hypertensive conditions.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the interaction of YOK-1304 with L-type calcium channels.
| Compound | Parameter | Value | Assay Conditions | Reference |
| YOK-1304 (MPC-1304) | Kd (resting state) | 137.7 nM | Whole-cell patch-clamp in guinea-pig hearts | |
| YOK-1304 (MPC-1304) | Kd (inactivated state) | 49.9 nM | Whole-cell patch-clamp in guinea-pig hearts | |
| Nifedipine | Kd (resting state) | 113.9 nM | Whole-cell patch-clamp in guinea-pig hearts | |
| Nifedipine | Kd (inactivated state) | 18.1 nM | Whole-cell patch-clamp in guinea-pig hearts |
| Compound | Effect | Observation | Model | Reference |
| (S)-enantiomer of YOK-1304 | Potency vs. (R)-enantiomer | ~150 times greater | Ca2+-induced contractions in isolated rabbit arteries | [2] |
| (S)-enantiomer of YOK-1304 | Antihypertensive effect vs. racemate | Twice as great | Conscious spontaneously hypertensive rats | [2] |
| YOK-1304 (3 mg/kg, p.o.) | Reduction in --INVALID-LINK---PN 200-110 binding | 74.8% at 1h; 37.9% at 6h | Aortic particulate fractions from SHR | [5] |
| YOK-1304 (10 mg/kg, p.o.) | Reduction in Bmax for --INVALID-LINK---PN 200-110 | 48% at 1h and 6h | Myocardial membranes from SHR | [5] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of YOK-1304 Action
References
- 1. Calcium entry blocking activities of MPC-1304 and of its enantiomers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of aranidipine metabolites with slow binding kinetics to the vasodilating activity of aranidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of MPC-1304, a novel calcium antagonist, in experimental hypertensive rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor occupation and pharmacokinetics of MPC-1304, a new Ca2+ channel antagonist, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage- and frequency-dependent modulation of L-type Ca2+ channel by MPC-1304, a novel calcium antagonist in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
